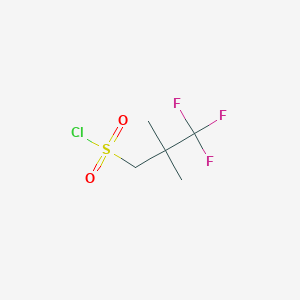
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonyl chlorides can be achieved through the reaction of sulfonic acids with thionyl chloride or phosphorus pentachloride. For example, trifluoromethanesulfonyl chloride, a related compound, can be synthesized by reacting trifluoromethanesulfonic acid with an appropriate reagent . The synthesis of dimethylammonium trifluoromethanesulfonate is achieved by the reaction of trifluoromethanesulfonic acid with an excess of dimethylamine, which could provide insights into the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group (SO2) and a chlorine atom. The triflate ion, a related anion, is known to exhibit rotational disorder around the S–C bond in certain phases, which could be indicative of the behavior of similar sulfonyl chlorides . The molecular structure can significantly influence the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive and can participate in various chemical reactions. They are known to react with active hydrogen-containing compounds to yield sulfonation products and can form stable compounds with tertiary nitrogen bases . The reactivity can also be influenced by the presence of electron-withdrawing groups such as trifluoromethyl groups, which can enhance the electrophilic character of the sulfonyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For instance, trifluoromethanesulfonyl chloride is a strong acid in dipolar aprotic solvents and shows complete dissociation in basic solvents like dimethyl sulfoxide, dimethylacetamide, and dimethylformamide . The presence of the trifluoromethyl group can also impart unique properties such as increased acidity and reactivity towards nucleophiles .
Scientific Research Applications
Catalysis in Sulfonylation Reactions
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride shows potential in sulfonylation reactions, particularly in aromatic electrophilic substitutions. The sulfonyl group is significant in synthetic organic chemistry due to its wide range of industrial applications. Bismuth(III) trifluoromethanesulfonate, for instance, has been demonstrated as an efficient catalyst for the sulfonylation of arenes, highlighting the reagent's role in facilitating such reactions (Répichet et al., 1999).
Trifluoromethylation and Derivative Reactions
This chemical is used in trifluoromethylation and other derivative reactions such as trifluoromethylsulfenylation and trifluoromethylsulfinylation. These processes are crucial in introducing various functional groups like SCF3 and S(O)CF3, demonstrating the compound's versatility in organic synthesis (Guyon et al., 2017).
Development of High-Performance Polymers
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride has been utilized in the synthesis of new fluorinated, high-temperature polymers. These polymers exhibit significant properties such as high thermal stability and low dielectric constants, making them suitable for advanced material applications (Boston et al., 1997).
Molecular and Vibrational Analysis
In scientific research, this compound has been subject to experimental and quantum chemical studies to understand its molecular structure and vibrational behavior. Such studies are pivotal in comprehending the fundamental properties of the molecule and its potential applications (Galván et al., 2017).
Liquid Crystalline Studies
This compound plays a role in the study of liquid crystalline salts, where it forms part of the anions in long-chain imidazolium salts. These studies are important for understanding the thermotropic phase behavior and potential applications in material science (Bradley et al., 2002).
Photoaffinity Labeling
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride is relevant in photoaffinity labeling, offering a novel approach for enzyme labeling and investigation. Its derivatives exhibit unique properties, such as acid stability and reduced rearrangement during photolysis, which are advantageous for biochemical research (Chowdhry et al., 1976).
Synthesis of Novel Soluble Fluorinated Polyamides
The compound is instrumental in the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, leading to the development of fluorinated polyamides. These polymers are notable for their solubility, thermal stability, and electrical properties (Liu et al., 2013).
Identification of Functional Groups
In analytical chemistry, 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride aids in the identification of functional groups, particularly through fluorine-19 nuclear magnetic resonance spectrometry. This is crucial for determining organic structure and functionality (Shue & Yen, 1982).
Safety and Hazards
The safety data sheet for a similar compound, 3,3,3-Trifluoro-1-propanesulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF3O2S/c1-4(2,5(7,8)9)3-12(6,10)11/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWRUWNHWUBKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride | |
CAS RN |
1783625-32-0 |
Source


|
| Record name | 3,3,3-trifluoro-2,2-dimethylpropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)
![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)


![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)


![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)
